molecular formula C15H17N3OS B11262570 1-Benzyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

1-Benzyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No.: B11262570
M. Wt: 287.4 g/mol
InChI Key: ILJDBUSWAPCBNH-UHFFFAOYSA-N
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Description

1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of benzyl isocyanate with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the benzyl isocyanate and the amine group of the benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-methyl-1,2,3,6-tetrahydro-pyridine
  • 3-(2,6-difluorobenzoyl)-8-methoxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one
  • (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-]

Uniqueness

1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole core and urea linkage make it a versatile compound with potential applications across various fields. The presence of the benzyl group further enhances its reactivity and potential for modification, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

1-benzyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C15H17N3OS/c19-14(16-10-11-6-2-1-3-7-11)18-15-17-12-8-4-5-9-13(12)20-15/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19)

InChI Key

ILJDBUSWAPCBNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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